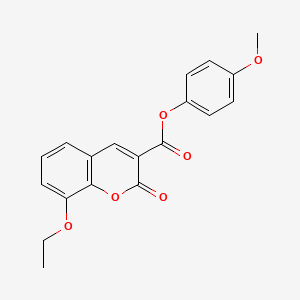

4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

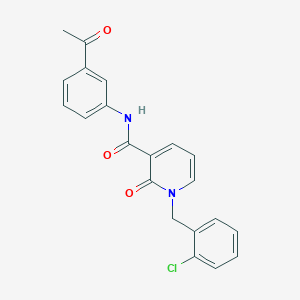

“4-methoxyphenyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C19H16O6 . It has an average mass of 340.327 Da and a monoisotopic mass of 340.094696 Da .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, has been achieved through Knoevenagel condensation reaction .

Molecular Structure Analysis

The crystal structure of a similar compound, 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, has been studied . The dihedral angle between the planes of the coumarin ring system and the benzene ring is 48.04 (10)C12—H12 . The central CO2 group subtends a dihedral angle of 27.15 (11) with the coumarin ring system and 74.86 (13) with the benzene ring .

Aplicaciones Científicas De Investigación

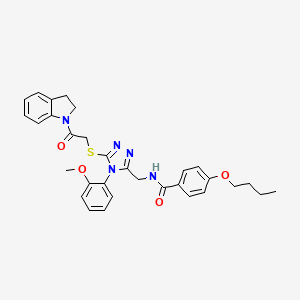

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a potential candidate for drug discovery. Researchers have explored its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The central CO2 group and the coumarin ring system play crucial roles in these activities. Further studies are needed to elucidate specific mechanisms and optimize its therapeutic potential .

Green Chemistry and Catalysts

Recent studies have explored sustainable synthesis routes using eco-friendly catalysts. For instance, 3-nitrophenylboronic acid and baker’s yeast have been employed to efficiently synthesize derivatives of this compound. Investigating greener synthetic methods aligns with the principles of green chemistry.

Mecanismo De Acción

Target of Action

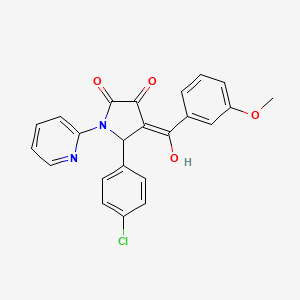

Similar compounds, such as coumarins, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that coumarin derivatives can interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .

Result of Action

Coumarin derivatives have been reported to exhibit a variety of biological effects, including anti-inflammatory, anticoagulant, and antiproliferative activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

(4-methoxyphenyl) 8-ethoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-3-23-16-6-4-5-12-11-15(19(21)25-17(12)16)18(20)24-14-9-7-13(22-2)8-10-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSNGAZBWIMRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)

![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)

![5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2433498.png)

![N-(3-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2433499.png)

![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)

![1-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2433505.png)

![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)

![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)